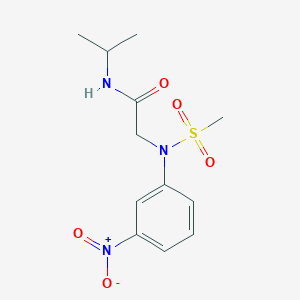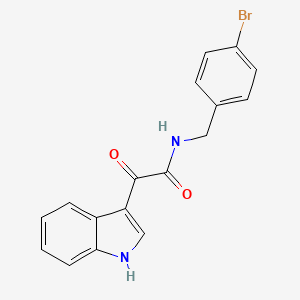
3,4-diethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those related to "3,4-diethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide," often involves the reaction of corresponding benzamide or salicylamide with thiourea, thioformamide, or other sulfur-containing compounds. For instance, Narayana et al. (2004) describe the preparation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their alkoxy derivatives, which are synthesized by reacting 5-(bromoacetyl) salicylamide with thiourea and other reagents in ethanol, showcasing a methodology that could be adapted for synthesizing variants of the compound (Narayana et al., 2004).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including "this compound," is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure plays a critical role in the compound's chemical reactivity and biological activity. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds. For example, Tiwari et al. (2017) employed these techniques to confirm the structures of synthesized thiadiazole derivatives, demonstrating the approach for molecular structure analysis of similar compounds (Tiwari et al., 2017).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and coupling reactions, due to the reactive nature of the thiadiazole ring. These reactions can be utilized to modify the compound or introduce new functional groups, thereby altering its physical and chemical properties. Elmoghayar et al. (1984) reported on the reactivity of thiadiazole compounds, providing insights into the types of chemical transformations that such compounds can undergo (Elmoghayar et al., 1984).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure and substituents. These properties are important for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Studies on similar compounds, like those by Moradivalikboni et al. (2014), can offer methodologies for assessing the physical properties of thiadiazole derivatives (Moradivalikboni et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are largely defined by their reactivity, stability, and interaction with other molecules. These properties are crucial for their biological activity and potential applications in drug development and materials science. The study by Chen et al. (2016) on benzo[d][1,2,3]thiadiazole derivatives highlights the significance of structural analysis in understanding the electronic and optical properties of thiadiazole-based compounds, which could be applied to "this compound" (Chen et al., 2016).
特性
IUPAC Name |
3,4-diethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-22-13-8-7-12(10-14(13)23-6-2)16(21)18-17-20-19-15(24-17)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFZQRFWPZQVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4022314.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022320.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022321.png)
![7,7-dimethyl-N-(2-methyl-5-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022349.png)
![4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4022353.png)
![1-allyl-2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4022361.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4022408.png)
![N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4022415.png)
![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-iodobenzamide](/img/structure/B4022418.png)

![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022428.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B4022434.png)
